molecular formula C7H4ClFN2O B7960139 7-Chloro-6-fluoro-1,3-benzoxazol-2-amine

7-Chloro-6-fluoro-1,3-benzoxazol-2-amine

Cat. No.: B7960139
M. Wt: 186.57 g/mol
InChI Key: BTJNLCGTCOUHMT-UHFFFAOYSA-N
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Description

7-Chloro-6-fluoro-1,3-benzoxazol-2-amine is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within a five-membered ring fused to a benzene ring. This particular compound is characterized by the presence of chlorine and fluorine substituents at the 7th and 6th positions, respectively, on the benzoxazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-fluoro-1,3-benzoxazol-2-amine typically involves the cyclization of 2-aminophenol derivatives with appropriate substituted benzaldehydes. One common method involves using a catalyst such as SrCO3 to facilitate the reaction. The reaction is carried out at room temperature using a mortar and pestle to grind the reactants together, resulting in high yields .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-fluoro-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted benzoxazole derivatives.

Scientific Research Applications

7-Chloro-6-fluoro-1,3-benzoxazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Chloro-6-fluoro-1,3-benzoxazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-1,3-benzoxazol-2-amine: Lacks the chlorine substituent but shares similar structural features.

    4-Chloro-6-fluoro-1,3-benzothiazol-2-amine: Contains a sulfur atom instead of oxygen in the heterocyclic ring.

Uniqueness

7-Chloro-6-fluoro-1,3-benzoxazol-2-amine is unique due to the specific combination of chlorine and fluorine substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

7-chloro-6-fluoro-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2O/c8-5-3(9)1-2-4-6(5)12-7(10)11-4/h1-2H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJNLCGTCOUHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1N=C(O2)N)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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